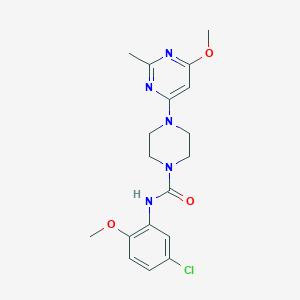

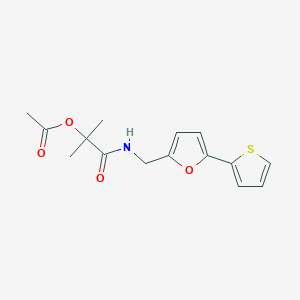

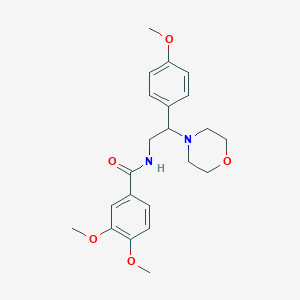

4-羟基-N-(3-甲氧基苄基)-2-氧代-1,2-二氢喹啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide" is a derivative of the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide family, which is of significant interest in medicinal chemistry due to its biological and synthetic versatility. These compounds have been associated with various pharmacological activities, including antibacterial and antiviral properties .

Synthesis Analysis

The synthesis of related 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives has been explored in several studies. A convenient method involves the aminolysis of phthalic anhydride with alkylaminoacetic acid derivatives, followed by esterification and heterocyclization through Dieckmann condensation . Another approach for synthesizing similar structures uses niobium pentachloride to mediate the conversion of carboxylic acids to carboxamides . Additionally, Darzens condensation conditions have been employed to obtain precursors for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of these compounds often includes a strong intramolecular hydrogen bond, as observed in the crystallographic studies of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate . This intramolecular interaction is crucial for the stability of the compound and can influence its biological activity.

Chemical Reactions Analysis

The reactivity of the 4-oxoquinoline core has been studied, particularly focusing on the regioselectivity of N-alkylation reactions. For instance, the N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide occurs at the nitrogen of the oxoquinoline group in a regiosselective manner . The reaction pathways and acid/base behavior of these reactions have been investigated using DFT methods to understand the underlying mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by their molecular structure. The presence of substituents such as the 3-methoxybenzyl group can affect the compound's solubility, stability, and reactivity. The synthesis methods often aim to achieve high yields and purity, with practical recommendations provided for the removal of specific admixtures . The compounds' fluorescent properties have also been evaluated, indicating potential applications as fluorescence agents .

科学研究应用

合成方法

喹啉衍生物的合成,包括“4-羟基-N-(3-甲氧基苄基)-2-氧代-1,2-二氢喹啉-3-甲酰胺”,涉及创新的方法,提高了此类化合物的效率和多功能性。例如,五氯化铌已被用于促进羧酸转化为相应的甲酰胺,展示了一种在温和条件下实用的方法,该方法有可能应用于复杂喹啉结构的合成(Nery 等人,2003 年)。

化学性质和反应

喹啉衍生物的化学和生物学性质已被广泛研究,提供了它们在药物化学中的用途的见解。对 1-R-4-羟基-2-氧代-1,2-二氢喹啉-3-羧酸及其衍生物的研究表明,这些化合物可以经历各种化学转化,包括还原为喹啉-3-甲酰胺和转化为对称二喹啉酰肼,并对它们的抗结核活性进行了研究(Ukrainets 等人,2007 年)。

生物学应用

喹啉衍生物因其潜在的生物学应用而被探索,例如它们对阿帕敏敏感结合位点的亲和力,这可能对神经学研究和针对 Ca2+ 激活的 K+ 通道的治疗剂的开发有影响(Graulich 等人,2006 年)。此外,已经研究了喹啉衍生物的 N-乙基化反应的区域选择性,这对于它们的药理活性至关重要,提供了对可以增强其生物功效的合成策略的见解(Batalha 等人,2019 年)。

高级合成应用

进一步的研究深入研究了喹啉衍生物的新型合成,重点关注可能应用于“4-羟基-N-(3-甲氧基苄基)-2-氧代-1,2-二氢喹啉-3-甲酰胺”合成的各种方法。例如,已经开发了 4-羟基-2-硫代-1,2-二氢喹啉-3-甲酸甲酯的新型一锅合成方法,展示了合成化学领域中可以扩展到类似化合物的创新方法(Kovalenko 等人,2019 年)。

属性

IUPAC Name |

4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-24-12-6-4-5-11(9-12)10-19-17(22)15-16(21)13-7-2-3-8-14(13)20-18(15)23/h2-9H,10H2,1H3,(H,19,22)(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYTXQRUVLWDCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=C(C3=CC=CC=C3NC2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide](/img/structure/B2549515.png)

![8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2549523.png)

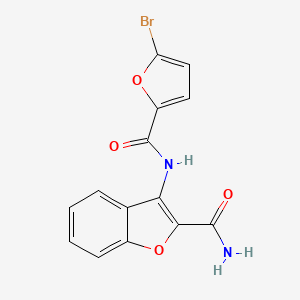

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2549537.png)